5-Methoxy-2-methyl-isophthalic acid dimethyl ester
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Overview
Description
5-Methoxy-2-methyl-isophthalic acid dimethyl ester is an organic compound with the molecular formula C12H14O5. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and a methoxy group is attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methyl-isophthalic acid dimethyl ester can be synthesized through the esterification of 5-methoxy-2-methyl-isophthalic acid. The reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
5-Methoxy-2-methyl-isophthalic acid+2CH3OHH2SO45-Methoxy-2-methyl-isophthalic acid dimethyl ester+2H2O
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-isophthalic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 5-Hydroxy-2-methyl-isophthalic acid dimethyl ester.
Reduction: 5-Methoxy-2-methyl-isophthalic acid diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-methyl-isophthalic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-isophthalic acid dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which can then participate in further chemical reactions. The methoxy group can also be involved in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl isophthalate: Lacks the methoxy and methyl groups, making it less reactive in certain chemical reactions.
5-Methoxyisophthalic acid: Contains a carboxylic acid group instead of the ester, leading to different reactivity and solubility properties.
2-Methylisophthalic acid dimethyl ester: Lacks the methoxy group, affecting its chemical behavior and applications.
Uniqueness
5-Methoxy-2-methyl-isophthalic acid dimethyl ester is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and versatility in various chemical transformations. This makes it a valuable compound in organic synthesis and material science.
Properties
IUPAC Name |
dimethyl 5-methoxy-2-methylbenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-7-9(11(13)16-3)5-8(15-2)6-10(7)12(14)17-4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEMOXRKTBBUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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